molecular formula C15H13ClO3S B609644 Nrf2-Activator-12G CAS No. 1554271-18-9

Nrf2-Activator-12G

Cat. No.: B609644
CAS No.: 1554271-18-9
M. Wt: 308.77
InChI Key: KVDYSDOWSIXKPB-ZHACJKMWSA-N
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Description

Nrf2-Activator-12G is a compound that activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway plays a crucial role in cellular defense mechanisms by regulating the expression of antioxidant proteins that protect against oxidative stress and damage. This compound is particularly significant in the context of enhancing the body’s resilience against various stressors, making it a valuable compound in the fields of medicine, biology, and chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nrf2-Activator-12G typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route can vary, but it generally includes the following steps:

    Preparation of Intermediates: Initial steps involve the synthesis of intermediate compounds through reactions such as alkylation, acylation, or condensation.

    Formation of this compound: The intermediates are then subjected to further reactions, such as cyclization or oxidation, to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. This involves the use of large-scale reactors, continuous flow processes, and advanced purification techniques to produce the compound in bulk quantities. Quality control measures are implemented to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Nrf2-Activator-12G undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. Reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives with enhanced or altered biological activity, while reduction may produce more stable forms of the compound .

Scientific Research Applications

Nrf2-Activator-12G has a wide range of scientific research applications, including:

Mechanism of Action

Nrf2-Activator-12G exerts its effects by engaging with the Nrf2 pathway. Under normal conditions, Nrf2 is bound by Kelch-like ECH-associated protein 1 (Keap1) in the cytoplasm, which inhibits its activity. Upon activation by this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to antioxidant response elements (ARE) in the DNA. This binding facilitates the transcription of genes involved in detoxification, reduction of reactive oxygen species, and restoration of redox homeostasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Nrf2-Activator-12G

This compound is unique in its specific activation mechanism and its potential therapeutic applications. Unlike some other Nrf2 activators, it may offer a more targeted approach with fewer side effects, making it a promising candidate for further research and development .

Properties

CAS No.

1554271-18-9

Molecular Formula

C15H13ClO3S

Molecular Weight

308.77

IUPAC Name

(E)-1-Chloro-2-(2-(2-methoxyphenylsulfonyl)vinyl)benzene

InChI

InChI=1S/C15H13ClO3S/c1-19-14-8-4-5-9-15(14)20(17,18)11-10-12-6-2-3-7-13(12)16/h2-11H,1H3/b11-10+

InChI Key

KVDYSDOWSIXKPB-ZHACJKMWSA-N

SMILES

O=S(/C=C/C1=CC=CC=C1Cl)(C2=CC=CC=C2OC)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Nrf2-Activator-12G;  Nrf2-Activator-12G;  Nrf2-Activator-12G;  Nrf2 Activator IV;  Nrf2 Activator-IV; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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